molecular formula C2H6O4P- B8787820 Dimethyl phosphate anion CAS No. 7351-83-9

Dimethyl phosphate anion

Cat. No.: B8787820
CAS No.: 7351-83-9
M. Wt: 125.04 g/mol
InChI Key: KKUKTXOBAWVSHC-UHFFFAOYSA-M
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Description

The dimethyl phosphate anion (DMP), with the chemical formula (CH₃O)₂PO₂⁻, is a fundamental model compound for studying the phosphodiester backbone of nucleic acids (DNA and RNA) . Its simplified structure mimics the repeating phosphate-sugar backbone in nucleic acids, making it critical for understanding vibrational modes, conformational flexibility, and interactions with metal ions or solvents. DMP exists in gauche-gauche (gg), gauche-trans (gt), and trans-trans (tt) conformations, with the gg conformation being the most stable in aqueous solutions due to favorable hydration effects .

DMP is also widely employed in ionic liquids (ILs) for applications such as biomass pretreatment and absorption refrigeration, owing to its strong hydrogen-bonding capacity and tunable physicochemical properties .

Scientific Research Applications

Ionic Liquids and Petrochemical Applications

Ionic liquids (ILs) containing dimethyl phosphate anion have emerged as efficient materials in petrochemical processes. These ILs are characterized by their low volatility and ability to dissolve a wide range of substances, making them suitable for tasks such as:

  • Desulfurization of Fuels : ILs-DMP have shown promise in the desulfurization of diesel and fuel oils, enhancing the removal of sulfur compounds. A study indicated that the DMP anion increases the hydrophilicity of ILs, facilitating better extraction processes compared to traditional solvents .
  • Separation Processes : Research has demonstrated that ILs-DMP can effectively separate asphaltenes from crude oil, utilizing their unique solvation properties .

Biopolymer Dissolution

The ability of this compound to dissolve biopolymers is noteworthy, particularly in cellulose dissolution. The following points highlight its significance:

  • Cellulose Solubility : DMP^- is recognized as a strong hydrogen bond acceptor, which enhances its capacity to dissolve cellulose. Studies have shown that certain ILs with DMP^- can completely convert cellulose into soluble sugars, indicating potential applications in biofuel production .
  • Food Processing Byproducts : DMP-containing ionic liquids have been successfully employed to dissolve agricultural waste products like corncobs, showcasing their utility in sustainable practices .

Ion-Pairing and Nucleic Acid Research

This compound serves as a model compound for studying interactions within nucleic acids:

  • Ion-Pair Formation : Research indicates that DMP^- interacts with metal cations (e.g., Na+^+, Mg2+^{2+}, Ca2+^{2+}) in aqueous solutions, forming ion pairs that are critical for understanding nucleic acid stability and interactions . The formation constants for these ion pairs provide insights into binding mechanisms relevant to RNA structures.
  • Spectroscopic Studies : Techniques such as nuclear magnetic resonance spectroscopy have been utilized to explore the hydration dynamics and ion association of DMP^- with various cations, contributing valuable data for biochemical applications .

Computational Chemistry

Computational studies involving this compound have contributed to our understanding of its structural properties and interactions:

  • Molecular Simulations : DMP^- has been used in simulations to mimic the phosphate group in nucleic acids, aiding in the exploration of steric and electronic interactions that influence biochemical reactions .
  • Hydration Studies : Various models have been applied to investigate the hydration behavior of DMP^-, revealing important characteristics about solute-solvent interactions that are applicable in biochemical contexts .

Industrial Applications

Beyond research, this compound finds practical applications in various industries:

  • Lubricants : ILs-DMP are being explored as high-temperature lubricants due to their thermal stability and low volatility, which can enhance machinery performance under extreme conditions .
  • Solvents : The unique properties of DMP-containing ionic liquids make them suitable solvents for gas chromatography and other analytical techniques, improving detection limits and resolution .

Case Studies and Data Tables

Application AreaSpecific Use CaseFindings/Results
PetrochemistryDesulfurization of diesel oilEnhanced removal efficiency compared to traditional methods
Biopolymer ResearchCellulose dissolutionComplete conversion into soluble sugars achieved
Nucleic Acid ResearchIon-pairing studies with metal cationsFormation constants established for ion pairs with Mg2+^{2+} and Na+^+
Industrial UseHigh-temperature lubricantsImproved performance metrics under extreme conditions

Chemical Reactions Analysis

Hydrolysis Pathways and Mechanisms

DMP⁻ undergoes hydrolysis via distinct mechanisms depending on pH and solvation:

Acidic and Neutral Conditions

  • Monoanion hydrolysis proceeds through a dissociative mechanism involving protonation of the leaving group in the transition state (TS). The measured Brønsted coefficient (βₗ₋) of −0.27 supports TS stabilization via partial bond cleavage .

  • Activation parameters : ΔH‡ = 30.0 kcal/mol; ΔS‡ = −0.6 kcal/mol·K .

Alkaline Conditions

  • Dianion hydrolysis occurs via a concerted, dissociative TS with minimal nucleophilic participation. Internal electron donation from non-bridging oxygens weakens the P–O bond, accelerating hydrolysis (rate = 7 × 10⁻¹⁶ s⁻¹ at 25°C for analogous diesters) .

  • Kinetic data :

    Ester Typek (25°C, s⁻¹)ΔG‡ (kcal/mol)
    Monoester (dianion)2 × 10⁻²⁰44.3
    Diester (anion)7 × 10⁻¹⁶38.1
    Triester1.4 × 10⁻⁴22.7
    Source: Adapted from

Nucleophilic Reactions with Elemental Sulfur

DMP⁻ reacts with S₈ via nucleophilic attack at the anionic oxygen atom, leading to S₈ ring opening and formation of sulfurized products:

  • Primary product : C₂H₂PO₄S⁻ (m/z = 153.00) .

  • Mechanism : DFT calculations (B3LYP/STO-3G) confirm a low-energy pathway involving sulfur insertion into the P–O bond (ΔE ≈ −207.3 kcal/mol) .

  • Reactivity trend : DMP⁻ > tri-n-butylmethylphosphonium dimethylphosphate due to charge delocalization in the imidazolium counterion .

Gas-Phase Reactivity

In the gas phase, DMP⁻ exhibits ambident nucleophilicity and forms stable complexes:

  • Generation : Produced via proton abstraction by phenyl nitrene anion radical (PhN⁻) .

  • Reactions with methyl halides :

    • Dominated by electron transfer (e.g., CH₃Cl + DMP⁻ → CH₃Cl⁻ + DMP- ) .

    • Low intrinsic nucleophilicity due to charge delocalization .

  • Thermochemical properties :

    • Proton affinity (PA) = 358 ± 2 kcal/mol

    • Electron affinity (EA) = 2.2 ± 0.1 eV .

Ion-Pairing Effects in Solution

Metal cations modulate DMP⁻ reactivity through ion-pair formation:

  • Stability constants (log Kₐ) :

    Cationlog KDominant Species
    Mg²⁺2.5Contact ion pair
    Ca²⁺2.0Contact ion pair
    Na⁺0.5Solvent-separated
    Source:
  • Dielectric relaxation spectroscopy reveals Mg²⁺-DMP⁻ complexes have lifetimes (~10 ps) comparable to rotational relaxation times .

Solvent and Electronic Polarization Effects

Ab initio MD simulations (Car–Parrinello) show:

  • Structural changes : DMP⁻ adopts a gauche-gauche conformation in water, with P–O bond elongation (1.49 Å → 1.53 Å) compared to the gas phase .

  • Electronic polarization :

    • Water induces a 10% increase in DMP⁻’s dipole moment (→ 12.5 D) .

    • Hydration shells remain bulk-like, with water dipole moments unaffected by proximity to DMP⁻ .

Q & A

Q. Basic: What are the common laboratory synthesis methods for dimethyl phosphate anion?

Methodological Answer:
this compound can be synthesized via phosphoramidite chemistry. For example, bis(N,N-diisopropyl amino)methoxyphosphine is prepared by reacting phosphorus trichloride with methanol and N,N-diisopropylamine under controlled conditions . Alternatively, reaction of dimethyl(phenylsulfonyl)amidophosphate with tetramethylammonium hydroxide in isopropanol yields crystalline salts, as demonstrated by X-ray diffraction studies . Key steps include distillation to isolate intermediates and strict temperature control to prevent side reactions.

Q. Basic: Which analytical techniques are effective for detecting this compound in environmental or biological samples?

Methodological Answer:

  • Ion Chromatography (IC): Use ammonium phosphate buffer (pH 7.5) with acetonitrile-methanol mobile phases for separation, followed by conductivity detection .
  • Spectrophotometry: React with molybdenum blue reagent under acidic conditions; measure absorbance at 880 nm after ascorbic acid reduction .
  • Vibrational Spectroscopy: Assign conformation-sensitive bands (e.g., PO₂⁻ symmetric/asymmetric stretches at ~1100 cm⁻¹) via Raman or FTIR, supported by DFT-optimized geometries .

Comparison with Similar Compounds

Organophosphate Anions

Compound Structure Key Properties Applications/Findings
Dimethyl Phosphate (DMP) (CH₃O)₂PO₂⁻ - Vibrational modes: PO₂⁻ asymmetric stretch (1,240–1,280 cm⁻¹), symmetric stretch (1,090 cm⁻¹) .
- Prefers gauche-gauche conformation in water .
- Model for nucleic acid backbones .
- Used in ILs for biomass dissolution .
Diethyl Phosphate (C₂H₅O)₂PO₂⁻ - Larger alkyl groups increase hydrophobicity and reduce solubility in polar solvents.
- Lower vibrational frequencies compared to DMP due to mass effects.
- Environmental pollutant; linked to reduced autism spectrum disorder (ASD) risk in meta-analyses .
Dimethyl Thiophosphate (CH₃O)₂PS₂⁻ - Sulfur substitution lowers hydrogen-bond basicity.
- Reduced cellulose dissolution efficiency in ILs compared to DMP .
- Selective xylan dissolution in biomass processing .
Dihydrogen Phosphate (H₂PO₄⁻) H₂PO₄⁻ - Monobasic anion with pKa₂ = 7.2.
- Forms strong hydrogen bonds with urea/thiourea receptors (log K = 4.5–5.0 in acetonitrile) .
- Key target in anion-binding studies for environmental remediation .

Arsenate (AsO₄³⁻)

Arsenate, a toxic analog of phosphate, shares structural and electronic similarities with DMP. Both exhibit tetrahedral geometry and comparable pKa values (AsO(OH)₃: 2.26, 6.76, 11.29; PO(OH)₃: 2.15, 7.20, 12.35). Arsenate competes with phosphate in biological systems, hijacking transporters like zebrafish NaPi-IIb1 (Km = 0.22 mM for AsO₄³⁻ vs. 0.05 mM for PO₄³⁻) . This competitive inhibition underscores the specificity of phosphate-binding proteins.

Sulfonamide Phosphate Derivatives

Compounds like dimethyl(phenylsulfonylamido)phosphate (CH₃)₂PO₂⁻(SO₂C₆H₅N⁻) exhibit distorted tetrahedral geometry at phosphorus (P–O = 1.46 Å, P–N = 1.59 Å) . Unlike DMP, these derivatives lack direct metal coordination in crystal structures, relying instead on ionic interactions (e.g., with tetramethylammonium cations) . Their rigid sulfonamide groups limit conformational flexibility compared to DMP.

Metal Ion Interactions

DMP shows distinct binding preferences for metal ions, critical in nucleic acid stability:

Metal Ion Binding Mode with DMP Stability Constant (log K) Biological Relevance
Mg²⁺ Outer-sphere hydration shell 2.5–3.0 Stabilizes RNA tertiary structure.
Ca²⁺ Direct inner-sphere coordination 3.5–4.0 Competes with Mg²⁺ in phosphate-rich environments.
Fe³⁺ Phosphate adsorption on Fe-EDA-SAMMS Qmax = 43.3 mg/g Environmental phosphate removal.

The Irving-Williams order (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) aligns with DMP’s binding affinity trends .

Key Research Findings

  • Vibrational Spectroscopy : DMP’s PO₂⁻ stretching modes are sensitive to conformation (gg vs. gt/tt), providing insights into nucleic acid dynamics .
  • Environmental Impact: Organophosphates like diethyl phosphate show paradoxical associations with reduced ASD risk (β = -0.49, 95% CI: -0.85 to -0.13), though mechanisms remain unclear .

Preparation Methods

Industrial Synthesis via Phosphorus Trichloride Esterification

The most widely implemented industrial method for DMP⁻ production involves the reaction of phosphorus trichloride (PCl₃) with methanol (CH₃OH) under controlled conditions . This solventless liquid-phase process optimizes yield while minimizing environmental impact through closed-loop by-product recovery.

Reaction Mechanism and Stoichiometry

The esterification occurs in four stages:

  • Esterification : PCl₃ reacts with methanol at −10°C to −20°C under vacuum (−90 kPa), producing dimethylphosphite intermediate and gaseous HCl/CH₃Cl .

    PCl3+3CH3OH(CH3O)2PHO+3HCl+CH3Cl\text{PCl}_3 + 3\text{CH}_3\text{OH} \rightarrow \text{(CH}_3\text{O)}_2\text{PHO} + 3\text{HCl} + \text{CH}_3\text{Cl}
  • Deacidification : Residual HCl is removed at 75–80°C, yielding purified dimethylphosphite .

  • Fore-running : Volatile impurities (methanol, trimethyl phosphite) are distilled at 80–85°C .

  • Rectification : High-purity dimethylphosphite (≥98.9%) is obtained by vacuum distillation at 122–124°C .

Critical Process Parameters

ParameterOptimal RangeImpact on Yield
PCl₃:MeOH Molar Ratio1.0–1.2:3↑ Ratio → ↑ Purity
Esterification Temp−10°C to −20°CPrevents side reactions
Vacuum Pressure≤−90 kPaAccelerates HCl removal
Rectification Time50–55 secMinimizes thermal degradation

This method achieves 86–93% yield, with HCl and CH₃Cl recovered as saleable by-products .

Laboratory-Scale Preparation via Sodium Dimethyl Phosphate

Sodium dimethyl phosphate (NaDMP) serves as a precursor for DMP⁻ generation through dissociation in aqueous solutions . Commercial NaDMP (93% purity) undergoes purification via recrystallization before use.

Dissociation Dynamics

In water, NaDMP dissociates into Na⁺ and DMP⁻ ions:

NaDMPNa++DMP\text{NaDMP} \rightarrow \text{Na}^+ + \text{DMP}^-

Dielectric relaxation spectroscopy confirms ion-pairing equilibria with Mg²⁺, Ca²⁺, and Na⁺, where DMP⁻ forms contact ion pairs (CIPs) with divalent cations .

Purity Optimization

  • Fore-running : Removes volatile contaminants (e.g., ethyl methyl phosphate) at 80°C under vacuum .

  • Crystallization : Ethanol/water mixtures (3:1 v/v) yield NaDMP with ≤0.5% impurities .

Ionic Liquid Synthesis Incorporating DMP⁻

DMP⁻-based ionic liquids (ILs) are synthesized via quaternization of amines or phosphines with dimethyl phosphate esters . Two principal routes exist:

Direct Alkylation of Amines

Triethylamine reacts with trimethyl phosphate under reflux:

N(C2H5)3+(CH3O)3PO[N(C2H5)3H]+DMP+2CH3OH\text{N(C}2\text{H}5\text{)}3 + \text{(CH}3\text{O)}3\text{PO} \rightarrow \text{[N(C}2\text{H}5\text{)}3\text{H]}^+\text{DMP}^- + 2\text{CH}_3\text{OH}

Yields exceed 85% when conducted in acetonitrile at 60°C for 12 h .

Anion Exchange from Chloride Salts

Pre-formed ILs (e.g., 1-butyl-3-methylimidazolium chloride) undergo metathesis with NaDMP:

[BMIM]Cl+NaDMP[BMIM]DMP+NaCl\text{[BMIM]Cl} + \text{NaDMP} \rightarrow \text{[BMIM]DMP} + \text{NaCl}

This solvent-free method achieves >90% conversion at 25°C within 2 h .

Acid-Base Deprotonation of Dimethyl Phosphate

DMP⁻ is accessible via deprotonation of dimethyl phosphoric acid using strong bases (NaOH, KOH) :

(CH3O)2POOH+NaOH(CH3O)2POONa++H2O\text{(CH}3\text{O)}2\text{POOH} + \text{NaOH} \rightarrow \text{(CH}3\text{O)}2\text{POO}^-\text{Na}^+ + \text{H}_2\text{O}

The pKa of dimethyl phosphoric acid is 1.1, enabling quantitative deprotonation at pH >3 .

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityBy-Product Handling
PCl₃ Esterification86–9398.9IndustrialHCl/CH₃Cl recovery
NaDMP Dissociation95–9899.5LaboratoryEthanol recycling
IL Alkylation85–9099.0Pilot-scaleMethanol recovery
Acid-Base Reaction10097.0Bench-scaleAqueous waste

Properties

CAS No.

7351-83-9

Molecular Formula

C2H6O4P-

Molecular Weight

125.04 g/mol

IUPAC Name

dimethyl phosphate

InChI

InChI=1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4)/p-1

InChI Key

KKUKTXOBAWVSHC-UHFFFAOYSA-M

Canonical SMILES

COP(=O)([O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethyl erucyl phosphate (Compound 70) To a solution of erucyl alcohol (0.50 g, 1.5 mmol) in dry CH2Cl2 (10 mL) was added N-methylimidazole (0.14 mL, 1.7 mmol) followed by the addition of dimethyl chlorophosphate (0.20 mL, 1.9 mmol). After 20 hours, the reaction mixture was concentrated and subjected to silica-gel column chromatography [eluent: hexane/ethyl acetate, 66/33, v/v] to give dimethyl phosphate Compound 70 (0.59 g, 89%) as an oil.
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